4-Chloro-1H-pyrrole-2-carbonitrile
Overview
Description
4-Chloro-1H-pyrrole-2-carbonitrile (4-Cl-1H-pyrrole-2-CN) is a heterocyclic compound that has been studied extensively for its potential applications in scientific research. It is a versatile compound that has been used in a variety of fields, such as organic synthesis, pharmacology, and biochemistry. This compound is of particular interest due to its unique properties and its ability to interact with a variety of biological molecules.
Scientific Research Applications
Synthetic Chemistry
- Summary of the Application : 4-Chloro-1H-pyrrole-2-carbonitrile is used as a heterocyclic building block in synthetic chemistry . It’s useful in addition reactions and in heterocycle formation .
- Methods of Application : While the specific methods of application can vary depending on the reaction, it’s generally used in the preparation of other compounds. For example, it’s used in the preparation of 4-iodopyrrole-2-carbonitrile .
Drug Discovery and Material Science
- Summary of the Application : Pyrrole derivatives, such as 4-Chloro-1H-pyrrole-2-carbonitrile, have applications in various fields like drug discovery, material science, and catalysis . They exhibit a wide range of pharmacological actions with high therapeutic value .
- Methods of Application : The methods of application in these fields involve the synthesis of pyrrole derivatives using modern synthetic pathways that include metals, nanomaterials, and complex heterogeneous catalysed methods .
Pesticide Synthesis
- Summary of the Application : 4-Chloro-1H-pyrrole-2-carbonitrile is a key intermediate for the synthesis of chlorfenapyr, a commonly used pesticide with low toxicity .
- Methods of Application : The title compound is synthesized and then used in the production of chlorfenapyr .
- Results or Outcomes : The outcome of this application is the production of chlorfenapyr, a pesticide used in agriculture .
Anticancer Research
- Summary of the Application : Some pyrrole derivatives, including potentially 4-Chloro-1H-pyrrole-2-carbonitrile, are being researched for their anticancer properties .
- Methods of Application : The compound is synthesized and then tested in vitro for its anticancer properties .
- Results or Outcomes : The specific results would depend on the exact research being conducted .
properties
IUPAC Name |
4-chloro-1H-pyrrole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2/c6-4-1-5(2-7)8-3-4/h1,3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZOBCCYLYWQGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483259 | |
Record name | 4-Chloro-1H-pyrrole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1H-pyrrole-2-carbonitrile | |
CAS RN |
57097-45-7 | |
Record name | 4-Chloro-1H-pyrrole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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